molecular formula C11H12N2O2 B6649767 spiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one

spiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one

Cat. No.: B6649767
M. Wt: 204.22 g/mol
InChI Key: SRKAUMHSHUAHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one is a spirocyclic compound characterized by a unique structure where a benzoxazine ring is fused with a pyrrolidine ring. This compound is part of a broader class of spiro compounds known for their diverse chemical and biological properties. The spirocyclic structure imparts rigidity and distinct three-dimensionality, making it a valuable scaffold in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one typically involves multi-component reactions that assemble complex molecules efficiently. One common method is the five-component reaction at the air-liquid interface, which includes the formation of key intermediates through condensation and deprotonation stages . The reaction conditions often involve mild heating and specific deposition methods to facilitate product formation .

Industrial Production Methods

Industrial production methods for spirocyclic compounds like spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one are less documented but generally follow similar principles as laboratory synthesis, scaled up for larger quantities. These methods emphasize efficiency, cost-effectiveness, and reproducibility, often utilizing continuous flow reactors and automated systems to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity. This compound can modulate various biological pathways, including those involved in cell signaling, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one stands out due to its specific combination of benzoxazine and pyrrolidine rings, which imparts unique chemical and biological properties.

Properties

IUPAC Name

spiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-13-9-4-2-1-3-8(9)11(15-10)5-6-12-7-11/h1-4,12H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKAUMHSHUAHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=CC=CC=C3NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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